molecular formula C18H19ClFN3O3S B11281093 N-(3-chlorophenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide

N-(3-chlorophenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide

Cat. No.: B11281093
M. Wt: 411.9 g/mol
InChI Key: KKWZJVMSOFZOOP-UHFFFAOYSA-N
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Description

    N-(3-chlorophenyl)-2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide: is a synthetic organic compound.

  • Its chemical formula is C₁₈H₁₄ClFN₂O₄S, and it exhibits a complex arrangement of functional groups.
  • The compound’s structure includes a chlorophenyl group, a fluorobenzyl moiety, and a thiadiazine ring.
  • Researchers have explored its properties due to its potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    : Example reference. : Another reference. : Yet another reference.

    Properties

    Molecular Formula

    C18H19ClFN3O3S

    Molecular Weight

    411.9 g/mol

    IUPAC Name

    N-(3-chlorophenyl)-2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide

    InChI

    InChI=1S/C18H19ClFN3O3S/c19-15-6-3-7-16(11-15)21-18(24)13-23-10-4-9-22(27(23,25)26)12-14-5-1-2-8-17(14)20/h1-3,5-8,11H,4,9-10,12-13H2,(H,21,24)

    InChI Key

    KKWZJVMSOFZOOP-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(S(=O)(=O)N(C1)CC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=CC=C3F

    Origin of Product

    United States

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